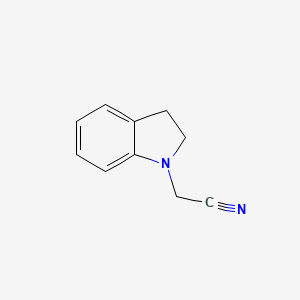

2,3-dihydro-1H-indol-1-ylacetonitrile

説明

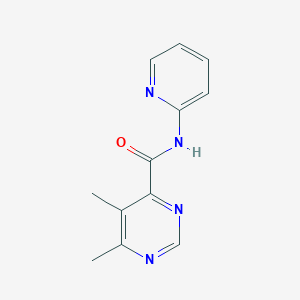

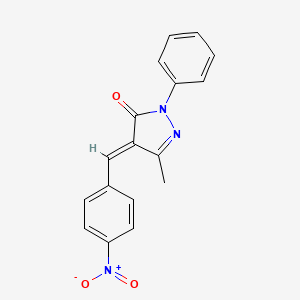

2,3-dihydro-1H-indol-1-ylacetonitrile is a chemical compound with the linear formula C10H10N2 . It is used in various scientific research and applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringN#CCN1CCC2=C1C=CC=C2 and the InChI string 1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 . These strings provide a textual representation of the molecule’s structure. Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.科学的研究の応用

Radiosynthesis in Plant Hormones

2,3-dihydro-1H-indol-1-ylacetonitrile is used in the radiosynthesis of plant hormones like auxin (3-Indolyl[1-11C]acetic Acid). This process involves creating 3-indolyl[1-11C]acetonitrile with high radiochemical purity, which is then used for in vivo imaging of the hormone's distribution and movement in plants (Reid et al., 2011).

Nucleophilic Reactivities Study

Studies on the nucleophilic reactivities of indoles, including derivatives like 5-cyanoindole, provide insights into the reactions of these compounds with a range of electrophiles. This research is fundamental in understanding the chemical behaviors of indole derivatives (Lakhdar et al., 2006).

In Heterocyclic Chemistry

Derivatives of this compound, such as 3-oxo 3H-indole, are used in the field of heterocyclic chemistry for the synthesis of structurally diverse compounds (Capdevielle & Maumy, 1993).

Plant Growth Regulation

3-Indolylacetonitrile functions as a plant growth regulator or can be converted within the plant to substances with growth-regulating properties. This compound has been observed to have a synergistic interaction with 3-Indolylacetic Acid, impacting plant growth (Osborne, 1952).

Synthesis of Tetracyclic Core of Tronocarpine

In organic synthesis, indole acetonitrile derivatives are used for the rapid synthesis of complex structures like the tetracyclic core of tronocarpine, showcasing their utility in advanced organic synthesis techniques (Magolan & Kerr, 2006).

Applications in Biochemistry and Pharmacology

Further, derivatives of this compound have been synthesized and evaluated for various bioactivities, including anti-inflammatory properties (Rehman, Saini, & Kumar, 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGHGUOTLPIBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)

![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2666484.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)